Vernakalant

Descripción general

Descripción

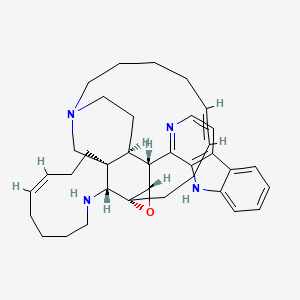

Vernakalant es un fármaco antiarrítmico de clase III utilizado principalmente para la conversión rápida de la fibrilación auricular de reciente aparición a ritmo sinusal. Se comercializa bajo la marca Brinavess y se administra por vía intravenosa. This compound es conocido por sus propiedades selectivas auriculares, lo que lo hace eficaz en el tratamiento de la fibrilación auricular sin afectar significativamente los ventrículos .

Aplicaciones Científicas De Investigación

Vernakalant se utiliza ampliamente en la investigación científica, particularmente en el campo de la cardiología. Su principal aplicación es en la cardioversión farmacológica de la fibrilación auricular. Los ensayos clínicos y los estudios han demostrado su eficacia en la restauración rápida del ritmo sinusal en pacientes con fibrilación auricular de reciente aparición. This compound también se utiliza en la investigación para comprender los mecanismos de la fibrilación auricular y para desarrollar nuevos fármacos antiarrítmicos .

Mecanismo De Acción

Vernakalant ejerce sus efectos bloqueando los canales de sodio dependientes de voltaje auriculares de forma dosis y frecuencia dependiente. También inhibe la corriente de sodio tardía, que afecta la conducción intraauricular. Además, this compound bloquea las corrientes de potasio específicas de la aurícula, incluida la rectificación retardada ultrarrápida y las corrientes de potasio dependientes de la acetilcolina. Este bloqueo prolonga el período refractario y aumenta la refractariedad auricular, lo que lo hace eficaz para convertir la fibrilación auricular en ritmo sinusal .

Análisis Bioquímico

Biochemical Properties

Vernakalant plays a crucial role in biochemical reactions by interacting with various ion channels and proteins in the heart. It blocks atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibits the late sodium current (INa), which affects intra-atrial conduction . This compound also blocks atria-specific potassium currents, including the ultra-rapid delayed rectifier and the acetylcholine-dependent potassium currents, thereby prolonging the refractory period . These interactions are essential for its antiarrhythmic properties.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes, particularly in the heart. It influences cell function by blocking sodium and potassium ion channels, which are critical for the generation and propagation of action potentials in cardiac cells . This blockade results in the prolongation of the refractory period and the stabilization of atrial myocytes, thereby preventing abnormal electrical activity that leads to atrial fibrillation . This compound also affects cell signaling pathways and gene expression related to ion channel regulation and cardiac rhythm maintenance .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ion channels and other biomolecules in the heart. This compound blocks atrial voltage-gated sodium channels and inhibits the late sodium current (INa), which reduces intra-atrial conduction . It also blocks atria-specific potassium currents, including the ultra-rapid delayed rectifier and the acetylcholine-dependent potassium currents, prolonging the refractory period . These actions result in the stabilization of atrial myocytes and the prevention of abnormal electrical activity that leads to atrial fibrillation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to rapidly convert atrial fibrillation to sinus rhythm within minutes of administration . Its stability and degradation have been studied, with a half-life of approximately 3-5.5 hours . Long-term effects on cellular function have been observed, including the maintenance of sinus rhythm and the prevention of atrial fibrillation recurrence . This compound’s temporal effects are crucial for its efficacy in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound dose-dependently prolongs the atrial refractory period and stabilizes atrial myocytes . At higher doses, this compound can cause significant prolongation of myocardial repolarization without inducing proarrhythmia . Toxic or adverse effects at high doses have been observed, including hypotension and bradycardia . These dosage effects are essential for determining the optimal therapeutic window for this compound.

Metabolic Pathways

This compound is primarily metabolized by the enzyme CYP2D6, with O-demethylation being the main metabolic pathway in extensive metabolizers . In poor metabolizers, glucuronidation is the primary metabolic pathway . This compound’s metabolism can be affected by other drugs that inhibit or induce CYP2D6, potentially altering its efficacy and safety profile . Understanding these metabolic pathways is crucial for optimizing this compound’s therapeutic use.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has a low protein binding affinity and is primarily distributed in the extracellular fluid . This compound’s transport is mediated by voltage-gated ion channels, which facilitate its movement across cell membranes . Its distribution within the heart is critical for its antiarrhythmic effects, as it needs to reach and interact with specific ion channels to exert its therapeutic action .

Subcellular Localization

The subcellular localization of this compound is primarily within the cardiac myocytes, where it interacts with ion channels on the cell membrane . This compound’s activity is influenced by its localization, as it needs to be in close proximity to the ion channels it targets . Post-translational modifications and targeting signals may also play a role in directing this compound to specific compartments within the cardiac cells . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic use.

Métodos De Preparación

La preparación de clorhidrato de Vernakalant implica varios pasos, incluida la protección selectiva de aminas, la adición nucleofílica, la sustitución nucleofílica, la desprotección, la ciclización, la reducción y la formación de sales. El proceso comienza con el compuesto (1R, 2R) -2- (3,4-dimetoxi-feniletiloxi) ciclohexilamina, que se somete a una serie de reacciones para formar clorhidrato de this compound. El método está diseñado para ser simple, suave y adecuado para la producción industrial .

Análisis De Reacciones Químicas

Vernakalant se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.

Sustitución: this compound puede participar en reacciones de sustitución nucleofílica, particularmente durante su síntesis. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos.

Comparación Con Compuestos Similares

Vernakalant se compara a menudo con otros fármacos antiarrítmicos como amiodarona e ibutilida. Si bien los tres fármacos se utilizan para la conversión de la fibrilación auricular, this compound es único en sus propiedades selectivas auriculares, que reducen el riesgo de arritmias ventriculares. Los estudios han demostrado que this compound tiene una eficacia similar a la amiodarona e ibutilida, pero ofrece un tiempo de conversión más rápido y menos efectos secundarios .

Compuestos similares:

Amiodarona: Un fármaco antiarrítmico de clase III utilizado para varios tipos de arritmias.

Ibutilida: Otro fármaco antiarrítmico de clase III utilizado específicamente para la conversión de la fibrilación auricular y el aleteo auricular.

Propiedades

IUPAC Name |

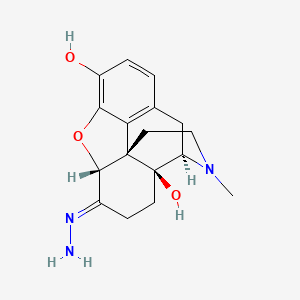

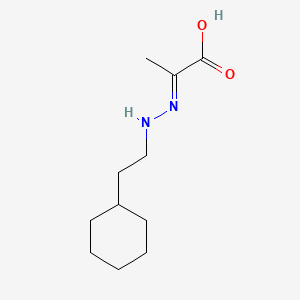

(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3/t16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHQKCBVWWUUKN-KZNAEPCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229659 | |

| Record name | Vernakalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Vernakalant blocks atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibits late sodium current (INa)which confers its effect on intra-atrial conduction. This current blockade enhance and onset of drug action accelerates in higher heart rate as the affinity of vernakalant for INa also increases. Its binding offset is quick once the heart rate slows. It also blocks Kv 1.5 channel and its early activating potassium channels (IKur) and inhibits acetylcholine-activated potassium channels (IKAch), which are specific to the atrium and cause prolongation of atrial refractoriness. Vernakalant also blocks Kv4.3 channel and its cardiac transient outward potassium current (Ito), which is involved more with atrial than ventricular refractoriness. Vernakalant minimally blocks hERG channels and its rapidly activating/delayed rectifying potassium current (IKr) which accounts for mild QT prolongation. QRS widening due to INa blockade also contributes to QT prolongation. | |

| Record name | Vernakalant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06217 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

794466-70-9 | |

| Record name | Vernakalant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=794466-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vernakalant [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794466709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vernakalant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06217 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vernakalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyrrolidinol, 1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]-, (3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERNAKALANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G468C8B13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1244625.png)

![1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine](/img/structure/B1244627.png)

![(2-Methyl-[1,3]dioxolan-2-yl)-acetic acid [1-(3,4-dichloro-phenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethylene]-hydrazide](/img/structure/B1244633.png)

![5-(Pentoxymethyl)-3-[(2E)-2-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl]oxolan-2-one](/img/structure/B1244635.png)